XLogP3 Lipophilicity Contrast: Target vs. 2-Benzylphenyl Analog
The target compound exhibits an XLogP3 of 2.7, whereas the 2-[(2-benzylphenyl)amino] analog (CAS 1211138-85-0) registers 4.0, a difference of 1.3 log units [1][2]. This indicates markedly lower lipophilicity for the target, translating to improved aqueous solubility and a reduced likelihood of off-target membrane partitioning.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-[(2-Benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide (CAS 1211138-85-0): 4.0 |
| Quantified Difference | Δ = 1.3 log units |
| Conditions | Computed by XLogP3 3.0, PubChem |
Why This Matters
A 1.3 log unit shift in XLogP3 significantly alters predicted intestinal absorption and blood-brain barrier penetration, directly influencing the selection of this scaffold for CNS or peripheral target programs.
- [1] PubChem CID 33097560. 2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 33163851. 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide. National Center for Biotechnology Information. Accessed May 2026. View Source
